

Application Notes and Protocols for Standardized IND81 Diabetic Foot Risk Assessment

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, standardized procedure for the **IND81** diabetic foot risk assessment. This protocol is designed to ensure consistent and reproducible evaluation of diabetic foot complications for clinical research, and drug development.

Introduction

Diabetic foot ulcers are a common and serious complication of diabetes, often leading to infection, hospitalization, and amputation.[1][2][3] The IND81 indicator, as defined by the National Institute for Health and Care Excellence (NICE), provides a framework for a standardized annual foot examination and risk classification for all individuals with diabetes.[4] [5] This assessment is crucial for identifying patients at increased risk of developing foot ulcers and for implementing preventative strategies.

The core components of the **IND81** assessment include testing for peripheral neuropathy, assessing peripheral arterial disease, and examining for foot deformities and other skin changes.[5] This document outlines the standardized protocols for each of these components, provides a structured risk classification system, and details the underlying pathophysiological signaling pathways.

Quantitative Data Summary



The following tables summarize the prevalence of diabetic foot risk categories from various studies. These classifications are based on the International Working Group on the Diabetic Foot (IWGDF) guidelines, which closely align with the **IND81** risk categories.

Table 1: Prevalence of Diabetic Foot Risk Categories in a Tertiary Care Center in India[6]

Risk Category	Description	Prevalence (%)
Category 0	No Loss of Protective Sensation (LOPS), No Peripheral Arterial Disease (PAD)	48
Category 1	LOPS with or without deformity	33
Category 2	PAD with or without LOPS	19

Table 2: Prevalence of Diabetic Foot Risk Categories in a Chinese Tertiary Hospital[7]

Risk Category (IWGDF)	Description	Prevalence (%)
Group 0 (Low Risk)	No Peripheral Sensory Neuropathy (PSN), No PAD	35.1
Group 1	PSN or PAD	15.9
Group 2	PSN and PAD, or PSN/PAD with deformity	36.5
Group 3 (Highest Risk)	History of ulceration or amputation	12.5

Table 3: Prevalence of Diabetic Foot Risk Categories in a Peruvian Public Hospital (IWGDF 2019 Criteria)[5]



Risk Category	Description	Prevalence (%)
R0 (Low Risk)	No PAD and no Peripheral Neuropathy (PN)	45.7
R1 (Moderate Risk)	PAD or PN	27.9
R2 (High Risk)	PAD + PN, or PAD/PN + deformity	8.7
R3 (Very High Risk)	PAD or PN + history of ulcer/amputation or end-stage renal disease	7.7

Table 4: Correlation of Risk Factors with Diabetic Foot Ulceration

Risk Factor	Association with Ulceration
Peripheral Neuropathy	A predominant factor for foot ulceration, as the insensate foot is prone to trauma.[8]
Peripheral Arterial Disease	Worsens the morbidity and mortality of diabetic foot syndrome and increases amputation rates. [8]
Foot Deformity	A key risk factor that can lead to increased pressure and ulceration.[9][10]

Experimental Protocols Assessment of Peripheral Neuropathy: 10g Monofilament Test

This test assesses the loss of protective sensation (LOPS) in the feet.

Materials:

• 10g (Semmes-Weinstein 5.07) monofilament



Procedure:

- Patient Preparation: The patient should be in a relaxed position, either supine or sitting with their feet supported. Ask the patient to close their eyes during the test.[11][12]
- Demonstration: First, apply the monofilament to the patient's arm or hand to demonstrate the sensation they should expect to feel.[13]
- Test Sites: Test the following five sites on the plantar surface of each foot: the pulp of the 1st and 3rd toes, and the 1st, 3rd, and 5th metatarsal heads.[14] This makes a total of 10 sites.
- Application Technique:
 - Apply the monofilament perpendicular to the skin surface.[13][14]
 - Apply enough force to cause the filament to bend or buckle.[11][14] The application, hold, and release should take approximately 1-2 seconds.[13]
 - Do not apply the monofilament to areas of callus, scar, or ulceration.[11][14]
 - Do not slide the filament across the skin.[11]
- Patient Response: Ask the patient to say "yes" each time they feel the filament.[14]
- Scoring: Record the number of sites where the patient correctly identifies the sensation. An
 inability to feel the monofilament at one or more sites on either foot is indicative of LOPS.[13]
 A score of 8 or less out of 10 is indicative of neuropathy.[13]

Assessment of Peripheral Arterial Disease: Pulse Palpation

This assessment screens for the presence of peripheral arterial disease (PAD).

Materials:

None (Doppler ultrasound can be used for confirmation if pulses are not palpable).

Procedure:



- Patient Position: The patient should be in a supine position with their feet relaxed.
- Palpation Sites: Palpate for the dorsalis pedis (DP) and posterior tibial (PT) pulses on each foot.[12][15][16]
 - Dorsalis Pedis: Located on the dorsum of the foot, just lateral to the extensor tendon of the great toe.[17]
 - Posterior Tibial: Located behind and slightly below the medial malleolus of the ankle.[17]
- Palpation Technique: Use the tips of two or three fingers to lightly palpate the pulse sites.[15]
- Grading of Pulses:
 - Present: A palpable pulse is detected.
 - Absent: No pulse is detected.
 - For screening purposes, simply recording the presence or absence of at least one pulse in each foot is sufficient.[15][18]
- Interpretation: The absence of both the DP and PT pulses in a foot is a strong indicator of PAD.

Assessment of Foot Deformity and Skin Changes

A visual inspection of the feet for any structural abnormalities or skin changes that could increase ulcer risk.

Procedure:

- Visual Inspection: Thoroughly inspect both feet, including the soles, heels, and between the toes.
- Common Deformities: Look for common foot deformities such as:[9]
 - Hammer or claw toes: Toes that are bent into a claw-like position.
 - Hallux valgus (bunion): A bony bump that forms on the joint at the base of the big toe.



- Charcot foot: A severe deformity resulting from nerve damage.
- Prominent metatarsal heads.
- Skin Changes: Examine the skin for:
 - Calluses or corns: Thickened areas of skin, especially over bony prominences.
 - Dryness, cracking, or fissures.
 - Signs of fungal infection.
 - Changes in color or temperature.

IND81 Risk Classification

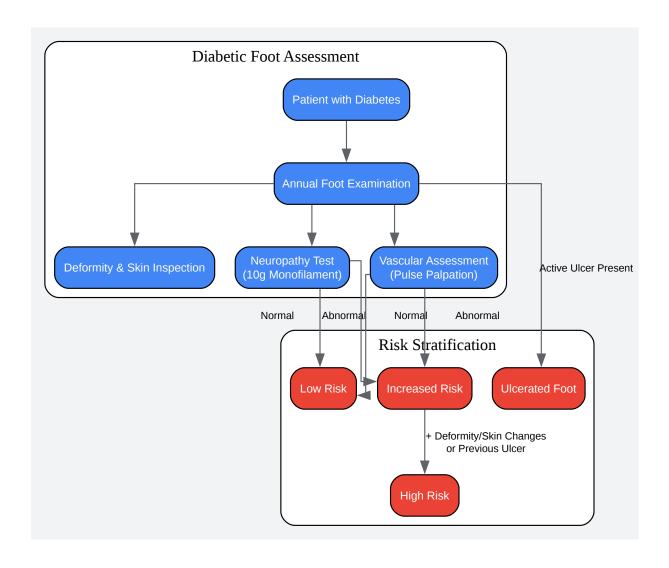
Based on the findings from the experimental protocols, patients are classified into one of the following risk categories:

Risk Category	Characteristics
Low Risk	Normal sensation and palpable pulses.
Increased Risk	Neuropathy (LOPS) or absent pulses.
High Risk	Neuropathy or absent pulses plus deformity or skin changes, or a history of previous ulcer.
Ulcerated Foot	Presence of an active foot ulcer.

Visualization of Pathophysiological Pathways

The development of diabetic foot complications is multifactorial, with hyperglycemia being the central initiating factor. The following diagrams illustrate the key signaling pathways involved in diabetic peripheral neuropathy and peripheral arterial disease.

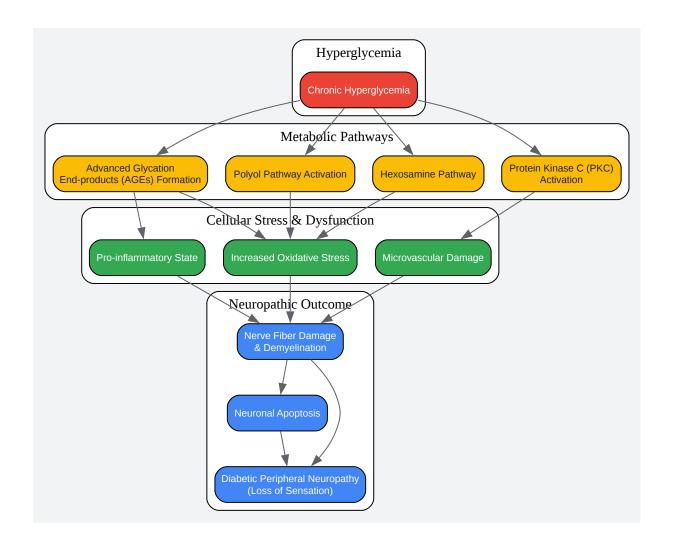




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Caption: Workflow for IND81 Diabetic Foot Risk Assessment.

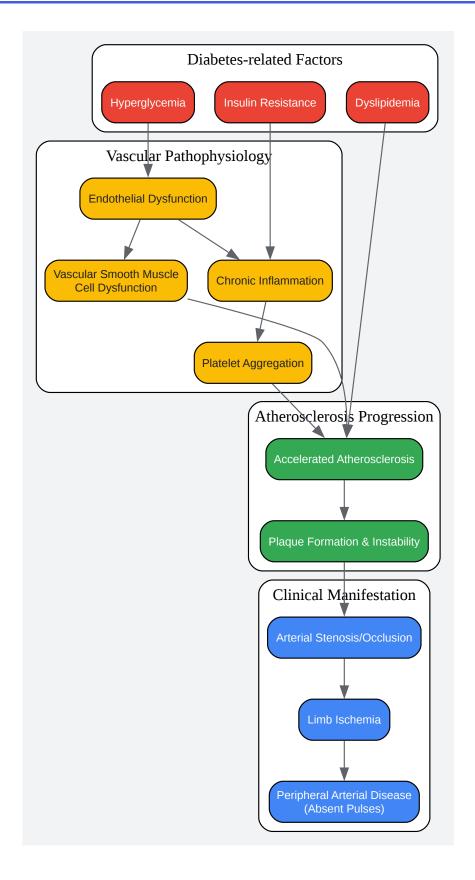




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Caption: Signaling Pathways in Diabetic Peripheral Neuropathy.





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Caption: Pathophysiology of Peripheral Arterial Disease in Diabetes.



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